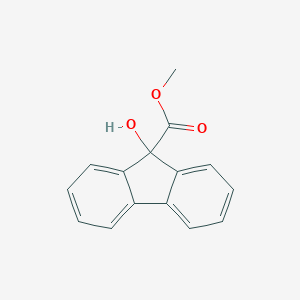

Methyl 9-hydroxyfluorene-9-carboxylate

Description

The exact mass of the compound Methyl 9-hydroxyfluorene-9-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 9-hydroxyfluorene-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 9-hydroxyfluorene-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 9-hydroxyfluorene-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKQZRAAQMBNKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034729 |

Source

|

| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216-44-0 |

Source

|

| Record name | Flurenol-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9-hydroxyfluorene-9-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLURECOL-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8236N335K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 9-hydroxyfluorene-9-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-hydroxyfluorene-9-carboxylate is a fluorene derivative with significant potential in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its physical and chemical properties is paramount for its effective application in research and drug development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Methyl 9-hydroxyfluorene-9-carboxylate, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data. The information is presented to facilitate its use by researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Methyl 9-hydroxyfluorene-9-carboxylate, also known as Flurenol-methyl ester, is an organic compound with the chemical formula C₁₅H₁₂O₃.[1] It is an ester derivative of 9-hydroxyfluorene-9-carboxylic acid and serves as a valuable intermediate in pharmaceutical synthesis.[1]

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of Methyl 9-hydroxyfluorene-9-carboxylate is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molar Mass | 240.25 g/mol | [1] |

| CAS Number | 1216-44-0 | |

| Melting Point | 158-163 °C | [1] |

| Boiling Point (Predicted) | 336.2 ± 9.0 °C | [1] |

| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.076 (Calculated) | |

| Water Solubility | Log10WS = -3.55 (Calculated) | |

| Vapor Pressure | 4.46E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.651 | [1] |

| Flash Point | 100 °C | [1] |

Synthesis of Methyl 9-hydroxyfluorene-9-carboxylate

The synthesis of Methyl 9-hydroxyfluorene-9-carboxylate is typically achieved through the esterification of 9-hydroxy-9-fluorenecarboxylic acid. A common and effective method involves the use of methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of Methyl 9-hydroxyfluorene-9-carboxylate from 9-hydroxy-9H-fluorene-9-carboxylic acid.

Materials:

-

9-Hydroxy-9H-fluorene-9-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Hydrogen chloride (HCl) gas or concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Cooling bath (e.g., ice bath)

Procedure:

-

In a round-bottom flask, suspend 9-hydroxy-9H-fluorene-9-carboxylic acid in anhydrous methanol.

-

Saturate the methanolic suspension with hydrogen chloride gas or carefully add a catalytic amount of concentrated sulfuric acid.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Maintain the reflux for approximately 4 hours, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.

-

Collect the crystalline product by filtration.

-

Wash the collected crystals with a cold 1:1 mixture of ethyl acetate and hexane to remove any unreacted starting material and impurities.

-

Dry the purified Methyl 9-hydroxyfluorene-9-carboxylate product.

Caption: Synthesis workflow for Methyl 9-hydroxyfluorene-9-carboxylate.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of Methyl 9-hydroxyfluorene-9-carboxylate. The following sections provide an overview of the expected spectral data and general experimental protocols.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Vaporization: Heat the probe to vaporize the sample under high vacuum.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, plotting the relative abundance of ions against their m/z values.

Expected Mass Spectrum: The NIST WebBook provides the electron ionization mass spectrum for Methyl 9-hydroxyfluorene-9-carboxylate. The molecular ion peak ([M]⁺) is expected at m/z 240, corresponding to the molecular weight of the compound.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use an NMR spectrometer operating at a frequency of 300 MHz or higher. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Expected ¹H NMR Data (Predicted):

-

Aromatic Protons (8H): Multiple signals in the range of δ 7.2-7.8 ppm.

-

Hydroxyl Proton (1H): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

Methyl Protons (3H): A singlet around δ 3.7-3.9 ppm.

Expected ¹³C NMR Data (Predicted):

-

Carbonyl Carbon (C=O): A signal around δ 170-175 ppm.

-

Aromatic Carbons (12C): Multiple signals in the range of δ 120-150 ppm.

-

Quaternary Carbon (C-9): A signal around δ 80-90 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum.

Expected IR Absorption Bands:

-

O-H Stretch (alcohol): A broad band in the region of 3550-3200 cm⁻¹.

-

C-H Stretch (aromatic): Peaks in the region of 3100-3000 cm⁻¹.

-

C-H Stretch (aliphatic -CH₃): Peaks around 2950 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp peak in the region of 1730-1715 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹.

-

C-O Stretch (ester): Strong bands in the region of 1300-1000 cm⁻¹.

Logical Workflow for Analysis

The structural confirmation and characterization of synthesized Methyl 9-hydroxyfluorene-9-carboxylate should follow a logical workflow to ensure accurate and comprehensive analysis.

Caption: Logical workflow for the analysis of Methyl 9-hydroxyfluorene-9-carboxylate.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of Methyl 9-hydroxyfluorene-9-carboxylate, along with comprehensive experimental protocols for its synthesis and analysis. The tabulated data and spectroscopic information serve as a valuable resource for researchers, scientists, and drug development professionals. A systematic approach to its synthesis and characterization, as outlined in this guide, is crucial for ensuring the quality and reliability of this important chemical intermediate in its various applications. Further experimental investigation to confirm the predicted spectral data is encouraged to enhance the collective knowledge base for this compound.

References

Methyl 9-hydroxyfluorene-9-carboxylate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-hydroxyfluorene-9-carboxylate, a derivative of the fluorene scaffold, is a compound with established applications in agriculture as a plant growth regulator. This technical guide provides a comprehensive overview of its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Detailed methodologies for its synthesis and analysis are presented, drawing from established laboratory practices. While its mechanism of action in plants is understood to involve the inhibition of auxin and gibberellin pathways, its pharmacological effects and mechanism of action in mammalian systems are not extensively documented in publicly available literature. This guide summarizes the existing knowledge and highlights the potential for future research into the therapeutic applications of this and related fluorene compounds.

Core Chemical and Physical Data

Methyl 9-hydroxyfluorene-9-carboxylate is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1216-44-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₂O₃ | [1][3] |

| Molecular Weight | 240.25 g/mol | [2][3][4] |

| IUPAC Name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | [1] |

| Synonyms | Flurenol-methyl ester, Methyl 9-hydroxy-9-fluorenecarboxylate | [3][4] |

| Melting Point | 158-163 °C | [2] |

| Boiling Point | 336.2 ± 9.0 °C (Predicted) | [2] |

| Density | 1.324 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis of Methyl 9-hydroxyfluorene-9-carboxylate

The synthesis of Methyl 9-hydroxyfluorene-9-carboxylate can be achieved through the esterification of 9-hydroxyfluorene-9-carboxylic acid. A general workflow for this synthesis is depicted below.

References

Spectroscopic data for Methyl 9-hydroxyfluorene-9-carboxylate (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 9-hydroxyfluorene-9-carboxylate (C₁₅H₁₂O₃, Molar Mass: 240.25 g/mol ).[1][2] Due to the limited availability of published experimental spectra, this document combines experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of the compound's structure and data from closely related fluorene derivatives.

Data Presentation

The following tables summarize the key spectroscopic data for Methyl 9-hydroxyfluorene-9-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 2H | Aromatic Protons (peri to C=O) |

| ~ 7.3 - 7.5 | m | 6H | Aromatic Protons |

| ~ 5.5 - 6.0 | s | 1H | -OH |

| 3.75 | s | 3H | -OCH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 - 175 | C=O (Ester) |

| ~ 140 - 150 | Quaternary Aromatic Carbons |

| ~ 120 - 135 | Aromatic CH Carbons |

| ~ 80 - 85 | C9-OH |

| ~ 53 | -OCH₃ |

Note: Predicted values are based on established chemical shift ranges for functional groups and analysis of data from fluorene and its derivatives.[3][4][5][6][7][8]

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3600 | Broad | O-H stretch (Alcohol) |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 1730 - 1750 | Strong | C=O stretch (Ester) |

| ~ 1600, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 1200 - 1300 | Strong | C-O stretch (Ester) |

Note: Predicted values are based on characteristic infrared absorption frequencies of functional groups.[9][10][11][12]

Mass Spectrometry (MS)

The electron ionization mass spectrum for Methyl 9-hydroxyfluorene-9-carboxylate is available through the NIST WebBook.[1][2]

| m/z | Relative Intensity | Assignment |

| 240 | Moderate | [M]⁺ (Molecular Ion) |

| 181 | High | [M - COOCH₃]⁺ |

| 152 | Moderate | [M - COOCH₃ - CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of Methyl 9-hydroxyfluorene-9-carboxylate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to yield the NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The FT-IR spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The final IR spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is used to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the abundance of ions at each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis of Methyl 9-hydroxyfluorene-9-carboxylate.

References

- 1. 9H-Fluorene-9-carboxylic acid, 9-hydroxy-, methyl ester [webbook.nist.gov]

- 2. 9H-Fluorene-9-carboxylic acid, 9-hydroxy-, methyl ester [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. api.creol.ucf.edu [api.creol.ucf.edu]

- 5. api.creol.ucf.edu [api.creol.ucf.edu]

- 6. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]

- 8. Fluorene(86-73-7) 13C NMR [m.chemicalbook.com]

- 9. proprep.com [proprep.com]

- 10. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fluorene(86-73-7) IR Spectrum [chemicalbook.com]

- 12. Fluorene [webbook.nist.gov]

An In-depth Technical Guide to Methyl 9-hydroxyfluorene-9-carboxylate

This technical guide provides a comprehensive overview of Methyl 9-hydroxyfluorene-9-carboxylate, including its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

Methyl 9-hydroxyfluorene-9-carboxylate is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The presence of a hydroxyl group and a methyl carboxylate group at the 9-position are key structural features.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Value |

| IUPAC Name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate |

| Synonyms | 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester, Flurenol methyl ester, Methyl 9-hydroxyfluorene-9-carboxylate |

| CAS Number | 1216-44-0[1][2] |

| Chemical Formula | C15H12O3[1] |

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 9-hydroxyfluorene-9-carboxylate is presented below. These properties are crucial for its handling, purification, and application in various experimental settings.

Table 2: Quantitative Physicochemical Data

| Property | Value | Unit | Source |

| Molecular Weight | 240.25 | g/mol | [2][3] |

| Melting Point | 158-163 | °C | [2] |

| Boiling Point (Predicted) | 336.2 ± 9.0 | °C | [2] |

| Density (Predicted) | 1.324 ± 0.06 | g/cm³ | [2] |

| Flash Point | 100 | °C | [2] |

| Vapor Pressure | 4.46E-05 | mmHg at 25°C | [2] |

| Refractive Index (Predicted) | 1.651 | [2] | |

| Water Solubility (log10WS) | -3.55 | [4] | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.076 | [4] |

Experimental Protocols

A detailed experimental protocol for the synthesis of Methyl 9-hydroxyfluorene-9-carboxylate is provided below.

3.1. Synthesis of Methyl 9-hydroxyfluorene-9-carboxylate

This protocol describes the synthesis of Methyl 9-hydroxyfluorene-9-carboxylate via the esterification of 9-Hydroxy-9H-fluorene-9-carboxylic acid.[5]

Materials:

-

9-Hydroxy-9H-fluorene-9-carboxylic acid (20.0 g, 88.4 mmol)

-

Methanol saturated with hydrogen chloride (100 mL)

-

Ethyl acetate

-

Hexane

Procedure:

-

Add 9-Hydroxy-9H-fluorene-9-carboxylic acid to methanol saturated with hydrogen chloride.

-

Stir the mixture at reflux for 4 hours.

-

Cool the reaction mixture to allow for the formation of crystalline material.

-

Collect the crystalline product by filtration.

-

Wash the collected crystals with a cold 1:1 mixture of ethyl acetate and hexane.

-

Dry the final product. This procedure is reported to yield 15.8 g (74%) of Methyl 9-hydroxyfluorene-9-carboxylate.[5]

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and a general purification scheme for Methyl 9-hydroxyfluorene-9-carboxylate.

References

From Coal Tar to Cutting-Edge Cancer Therapy: A Technical Guide to the Discovery and Evolution of Fluorene-Based Compounds

A comprehensive overview for researchers, scientists, and drug development professionals on the history, synthesis, and application of fluorene derivatives, with a focus on their burgeoning role in oncology.

Introduction

First isolated from the fractional distillation of coal tar in 1867 by French chemist Marcellin Berthelot, fluorene was initially a mere chemical curiosity, distinguished by its characteristic violet fluorescence.[1][2] For much of the late 19th and early 20th centuries, this polycyclic aromatic hydrocarbon remained confined to the annals of academic chemistry. However, its rigid, planar structure and unique electronic properties foreshadowed a future at the forefront of materials science and medicinal chemistry.[1] The 20th century witnessed a paradigm shift in the perception of fluorene, as chemists began to unlock the synthetic versatility of its core, particularly at the C9 position.[1] The acidity of the methylene bridge protons makes this position a facile gateway for a diverse array of functionalizations, paving the way for the synthesis of a vast library of derivatives.[1] This technical guide provides an in-depth exploration of the historical journey of fluorene-based compounds, from their humble beginnings to their current status as promising candidates in organic electronics and, most notably, as potent anticancer agents. We will delve into key experimental protocols, summarize critical quantitative data, and visualize the complex signaling pathways modulated by these remarkable molecules.

A Historical Trajectory of Fluorene Research

The journey of fluorene from a simple coal tar derivative to a scaffold for advanced materials and therapeutics has been marked by several key milestones:

-

1867: Marcellin Berthelot isolates and identifies fluorene from the high-boiling fraction of coal tar.[1]

-

Early 20th Century: Fluorene remains largely a laboratory curiosity, with limited applications.

-

Mid-20th Century: A growing interest in the chemistry of fluorene leads to the development of methods to functionalize its core structure, particularly at the C9 position.[1] This opens the door to the synthesis of new dyes and plastics.

-

Late 20th Century: The unique photophysical properties of fluorene derivatives are recognized, leading to their investigation and eventual application in organic light-emitting diodes (OLEDs). Polyfluorenes, in particular, emerge as highly efficient blue-emitting materials.

-

Late 20th - Early 21st Century: The biological activities of fluorene derivatives begin to be systematically explored.[1] Researchers discover their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1]

-

Present: Fluorene-based compounds are actively being investigated in preclinical and clinical studies for a range of diseases, with a significant focus on oncology.

Physicochemical Properties of the Fluorene Core

The utility of fluorene as a scaffold in materials science and drug development is rooted in its distinct physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ | [3] |

| Molar Mass | 166.22 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 116-117 °C | [3] |

| Boiling Point | 295 °C | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | [3] |

| pKa (of C9 protons in DMSO) | ~22.6 | [1] |

The planarity of the fluorene ring system allows for efficient π-π stacking interactions, a property that is crucial for its applications in organic electronics. In the realm of medicinal chemistry, this rigid structure provides a robust scaffold for the precise spatial arrangement of pharmacophoric groups, enabling targeted interactions with biological macromolecules.

Synthesis of Fluorene-Based Compounds

The synthesis of fluorene derivatives has evolved significantly, with modern cross-coupling reactions enabling the construction of complex polymeric and small-molecule structures. Two of the most pivotal methods for the synthesis of polyfluorenes, which are central to OLED technology, are Suzuki and Yamamoto coupling reactions.

Experimental Protocol: Synthesis of Poly(9,9-dioctylfluorene) via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a common polyfluorene derivative.

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene

-

9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (degassed)

-

Deionized water (degassed)

Procedure:

-

Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester in degassed toluene.

-

Base Addition: Add an aqueous solution of K₂CO₃ (typically 2 M) to the reaction mixture.

-

Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.015 eq) and PPh₃ (0.060 eq) in a minimal amount of degassed toluene.[4]

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the monomers and base.[4]

-

Polymerization: Seal the Schlenk flask and heat the reaction mixture to 90 °C with vigorous stirring for 24-48 hours.[4] The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC).

-

Work-up: After cooling to room temperature, the organic phase is separated, washed with water, and precipitated in a non-solvent like methanol. The resulting polymer is then filtered and dried under vacuum.

Experimental Protocol: Synthesis of Poly(9,9-dihexylfluorene) via Yamamoto Coupling

This protocol outlines the synthesis of a polyfluorene derivative using a nickel(0)-mediated coupling reaction.

Materials:

-

2,7-Dibromo-9,9-dihexylfluorene

-

Nickel(II) chloride (NiCl₂)

-

2,2'-Bipyridine

-

Zinc (Zn) powder

-

Triphenylphosphine (TPP)

-

Dimethylformamide (DMF, dry)

-

Toluene (dry)

Procedure:

-

Catalyst Preparation: In a moisture-free reactor under an inert atmosphere, a mixture of NiCl₂, 2,2'-bipyridine, and Zn powder in dry DMF is stirred and heated to generate the active Ni(0) catalyst.[5]

-

Monomer Addition: A degassed solution of 2,7-dibromo-9,9-dihexylfluorene in dry DMF is added to the reactor.[5]

-

Polymerization: The reaction mixture is heated and stirred to allow the polymerization to proceed.[5]

-

Work-up: The reaction is quenched, and the polymer is precipitated, filtered, and purified to remove catalyst residues and low molecular weight oligomers.

Characterization of Fluorene-Based Polymers

The synthesized fluorene-based polymers are typically characterized by a suite of analytical techniques to determine their molecular weight, structure, and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeating units and end groups.[6]

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides detailed information about the molecular weight distribution and can help identify the end groups of the polymer chains.[6][7]

-

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to characterize the photophysical properties of the polymers, including their absorption and emission maxima.[6]

Fluorene-Based Compounds in Drug Development

The rigid fluorene scaffold has proven to be a versatile template for the design of bioactive molecules, particularly in the field of oncology. Numerous fluorene derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.

In Vitro Anticancer Activity of Fluorene Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several fluorene derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.

| Fluorene Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [8] |

| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [8] |

| Fluorene-heterocyclic sulfonamide conjugate 8g | HCT-116 (Colon Cancer) | 5.6 | [9] |

| Diamine Derivative 9a | MCF-7 (Breast Cancer) | 0.8 | [9] |

| Diamine Derivative 9a | OVCAR-3 (Ovarian Cancer) | 0.5 | [9] |

| Diamine Derivative 9a | SF-295 (CNS Cancer) | 0.3 | [9] |

| Diamine Derivative 9b | MCF-7 (Breast Cancer) | 0.6 | [9] |

| Diamine Derivative 9b | OVCAR-3 (Ovarian Cancer) | 0.4 | [9] |

| Azetidinone 6h | A549 (Lung Cancer) | 8.5 | [9] |

| Azetidinone 6h | MDA-MB-231 (Breast Cancer) | 10.2 | [9] |

| Thiazolidinone 5g | A549 (Lung Cancer) | 15.6 | [9] |

| Thiazolidinone 5g | MDA-MB-231 (Breast Cancer) | 18.4 | [9] |

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

Fluorene derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with serial dilutions of the fluorene derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][9]

-

Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.[2]

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Signaling Pathways Modulated by Fluorene Derivatives

Recent research has begun to unravel the molecular mechanisms by which fluorene-based compounds exert their anticancer effects. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[9]

One such example is the novel fluorene derivative 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), which has been shown to induce apoptosis in human hepatocellular carcinoma (HCC) cells.[10] The anticancer activity of MSDF is mediated by the generation of reactive oxygen species (ROS) and the subsequent suppression of the MAPK/ERK and PI3K/Akt signaling pathways.[10]

Furthermore, some fluorene derivatives have been identified as DNA intercalators, a class of molecules that can insert themselves between the base pairs of DNA.[11][12] This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. The planar nature of the fluorene ring system is well-suited for this mode of action.

Future Perspectives

The journey of fluorene from a simple organic molecule to a versatile scaffold in materials science and medicine is a testament to the power of chemical synthesis and the relentless pursuit of scientific discovery. In the realm of drug development, fluorene-based compounds hold immense promise, particularly in oncology. Future research will likely focus on the development of more potent and selective fluorene derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical settings. The continued exploration of the chemical space around the fluorene core is poised to yield the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. iitk.ac.in [iitk.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Combined Techniques for the Characterization of Polyfluorene Copolymers and Correlation with their Optical Properties. [iris.cnr.it]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. What are DNA intercalators and how do they work? [synapse.patsnap.com]

The Diverse Biological Activities of Fluorene Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The rigid, planar structure of the fluorene nucleus provides an excellent platform for chemical modification, allowing for the synthesis of a diverse library of compounds with tunable pharmacological properties. This technical guide offers an in-depth overview of the significant biological activities of fluorene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this promising area.

Anticancer Activity

Fluorene derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Activity

The anticancer potency of fluorene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of the IC50 values for several fluorene derivatives against various cancer cell lines is presented in Table 1.

Table 1: Anticancer Activity of Fluorene Derivatives (IC50 Values)

| Fluorene Derivative | Cancer Cell Line | IC50 (µM) |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76[1] |

| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3[1] |

| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6[1] |

| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5[1] |

| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5[1] |

| LSO276 | MOLM-13 (Acute Myeloid Leukemia) | 24.8[1] |

| LSO278 | MOLM-13 (Acute Myeloid Leukemia) | 18.7[1] |

| 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF) | Human Hepatocellular Carcinoma (HCC) | Not specified |

Signaling Pathways in Anticancer Activity

A prominent mechanism by which fluorene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the generation of reactive oxygen species (ROS), which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] Furthermore, some derivatives have been shown to suppress critical cancer cell survival pathways such as the MAPK/ERK and PI3K/Akt signaling cascades.[2]

Caption: ROS-mediated apoptosis induced by fluorene derivatives.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Caption: Workflow of the MTT assay for cytotoxicity testing.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorene derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorene derivative and incubate for a period of 24 to 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve by plotting the percentage of cell viability against the compound concentration.[1]

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. Fluorene derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. Table 2 summarizes the MIC values of representative fluorene derivatives against various microbial strains.

Table 2: Antimicrobial Activity of Fluorene Derivatives (MIC Values)

| Fluorene Derivative | Microbial Strain | MIC (mg/mL) |

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Bacterial and Fungal Strains | 0.156 - 10 |

| 9-((3,4-dichlorophenyl)carbamoyloximino)fluorene | Staphylococcus aureus | 0.156 |

| 9-((3,4-dichlorophenyl)carbamoyloximino)fluorene | Pseudomonas aeruginosa | 1.25[1] |

| 9-((3,4-dichlorophenyl)carbamoyloximino)fluorene | Candida albicans | 5[1] |

| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | Candida albicans | 0.005 |

| Fluorene-9-acetic acid (FAA) | Candida albicans | >0.02 |

Antimicrobial Mechanism of Action

The antimicrobial action of fluorene derivatives is believed to be multifaceted. One proposed mechanism involves the disruption of the microbial cell membrane's integrity due to the hydrophobic nature of the fluorene core, leading to membrane depolarization and cell lysis.[3] For some derivatives, the antifungal activity is associated with the inhibition of key virulence factors, such as cell aggregation and hyphal formation in fungi like Candida albicans.[3]

Caption: Proposed antimicrobial mechanisms of action for fluorene derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for MIC determination by broth microdilution.[1]

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Fluorene derivative stock solution

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the fluorene derivative in the broth medium in a 96-well microtiter plate.[1]

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.[1]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[1]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[1]

Anti-inflammatory Activity

Certain fluorene derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of fluorene derivatives can be assessed by their ability to inhibit enzymes like COX-1 and COX-2 or by their capacity to prevent protein denaturation.

Table 3: Anti-inflammatory Activity of Fluorene Derivatives

| Fluorene Derivative | Assay | IC50 |

| Flurbiprofen Derivative 1 | Inhibition of Albumin Denaturation | 173.74 µmol/L[1] |

| Flurbiprofen Derivative 2 | Inhibition of Albumin Denaturation | 198.37 µmol/L[1] |

| Thiazolyl-hydrazine-methyl sulfonyl derivative | COX-2 Inhibition | 0.140 ± 0.006 µmol/L |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 Inhibition | 0.29 µM[4] |

Anti-inflammatory Signaling Pathway

A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some anti-inflammatory agents act by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of compounds on COX-1 and COX-2 can be determined using commercially available assay kits.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Fluorene derivative solutions

-

Detection reagents (e.g., for measuring prostaglandin production)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the fluorene derivatives or a reference inhibitor (e.g., celecoxib for COX-2).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period.

-

Product Quantification: Measure the amount of prostaglandin produced (e.g., PGE2 or PGF2α) using a suitable method, such as an enzyme immunoassay (EIA).

-

IC50 Calculation: Determine the IC50 values by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Neuroprotective Activity

Fluorene derivatives are also being investigated for their potential to treat neurodegenerative diseases like Alzheimer's. Their neuroprotective effects may stem from their ability to inhibit key enzymes or protect neurons from excitotoxicity.

Quantitative Neuroprotective Activity

The neuroprotective potential of fluorene derivatives can be evaluated in various in vitro models, with EC50 values indicating the concentration required for 50% of the maximum protective effect.

Table 4: Neuroprotective Activity of Fluorene Derivatives

| Fluorene Derivative | Target/Assay | IC50/EC50 (µM) |

| Compound 6 | Butyrylcholinesterase (BuChE) | 0.21[1] |

| Compound 6 | GABA transporter 1 (GAT1) | 10.96[1] |

| Compound 6 | GABA transporter 3 (GAT3) | 7.76[1] |

| 5zou (a 2,2-disubstituted 1,2-dihydropyridine) | Protection against 6-OHDA and L-Glu induced damage | Not specified |

Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective mechanisms of fluorene derivatives are diverse. Some compounds exhibit a multi-target approach by inhibiting enzymes like butyrylcholinesterase and GABA transporters, which are relevant to Alzheimer's disease pathology.[5] Others may protect neurons from excitotoxicity induced by neurotransmitters like glutamate. This can involve preserving mitochondrial function, reducing intracellular ROS levels, and modulating calcium influx. The activation of pro-survival signaling pathways, such as the TRKB-CREB-BDNF pathway, and the reduction of caspase activity are also potential neuroprotective mechanisms.[3][6]

Caption: Potential neuroprotective mechanisms of fluorene derivatives.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary neurons)

-

Cell culture medium

-

Glutamate solution

-

Fluorene derivative solutions

-

Cell viability assay reagents (e.g., MTT or LDH release assay kit)

-

96-well plates

Procedure:

-

Cell Culture: Culture neuronal cells in 96-well plates.

-

Pre-treatment: Pre-incubate the cells with various concentrations of the fluorene derivative for a specified period (e.g., 24 hours).

-

Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate.

-

Post-incubation: Incubate the cells for an additional period (e.g., 24 hours).

-

Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium, which is an indicator of cell death).

-

EC50 Calculation: Determine the EC50 value for neuroprotection from the dose-response curve.

Synthesis of Fluorene Derivatives

The synthesis of fluorene derivatives often starts from fluorene or fluorenone, which can be functionalized at various positions, most commonly at the C2, C7, and C9 positions.

General Synthetic Strategies

-

Alkylation at C9: The methylene bridge at the C9 position is acidic and can be deprotonated to form a fluorenyl anion, which can then be alkylated.

-

Electrophilic Aromatic Substitution: Positions C2 and C7 are susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful methods for introducing aryl or alkynyl groups at halogenated positions.

-

Multicomponent Reactions: Isocyanide-based multicomponent reactions provide an efficient way to synthesize complex and diverse fluorene derivatives.[7][8]

Example Synthesis Workflow: Boron Trifluoride Catalyzed Reaction

A boron trifluoride-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides can yield highly functionalized fluorene derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.rug.nl [research.rug.nl]

- 7. research.rug.nl [research.rug.nl]

- 8. thieme-connect.com [thieme-connect.com]

The Fluorene Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene scaffold, a tricyclic aromatic hydrocarbon, has emerged as a "privileged" structure in medicinal chemistry due to its unique combination of physicochemical and biological properties.[1] Its rigid, planar, and lipophilic nature provides an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with a wide array of biological targets.[2] This guide provides a comprehensive technical overview of the fluorene core, detailing its synthesis, physicochemical characteristics, diverse pharmacological applications, and the mechanisms of action of its derivatives.

Physicochemical Properties of the Fluorene Scaffold

The fluorene molecule is characterized by two benzene rings fused to a central five-membered ring.[1] This structure imparts a high degree of rigidity and planarity. The methylene bridge at the C9 position is a key feature, as the protons are weakly acidic (pKa ≈ 22.6 in DMSO), allowing for facile functionalization.[3] Fluorene itself is a non-polar compound, sparingly soluble in water but soluble in many organic solvents.[3] These fundamental properties can be significantly modulated through substitution at various positions, primarily C2, C7, and C9, to optimize pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ | [4] |

| Molecular Weight | 166.22 g/mol | [4] |

| Melting Point | 116-117 °C | [3] |

| Boiling Point | 295 °C | [3] |

| logP | 4.18 | [3] |

| pKa (C9-H) | 22.6 (in DMSO) | [3] |

Synthesis of Fluorene Derivatives

The versatility of the fluorene scaffold is largely due to the numerous synthetic routes available for its derivatization. Key strategies focus on modifications at the C9 position and the C2/C7 positions.

Synthesis of 9,9-Disubstituted Fluorene Derivatives

A common method for introducing substituents at the C9 position is through deprotonation of the acidic C9 protons with a strong base, followed by alkylation.

Synthesis of 2,7-Disubstituted Fluorene Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl or other substituents at the C2 and C7 positions, starting from 2,7-dibromofluorene.[5]

Pharmacological Applications and Mechanisms of Action

Fluorene derivatives have demonstrated a broad spectrum of biological activities, making them valuable lead compounds in various therapeutic areas.

Anticancer Activity

Numerous fluorene-based compounds exhibit potent cytotoxic activity against a range of cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [3] |

| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [3] |

| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6 | [3] |

| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5 | [3] |

| LSO278 | HCT-116 (Colon Cancer) | 23.4 | [3] |

One of the key mechanisms underlying the anticancer effects of certain fluorene derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[3] This leads to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Anti-inflammatory Activity

Fluorene derivatives have also been investigated for their anti-inflammatory properties. Some compounds have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[6][7] R-flurbiprofen, a fluorene derivative, has demonstrated anti-inflammatory effects by inhibiting NF-κB activation.[8]

Neuroprotective Activity

The fluorene scaffold is being explored for the development of agents to treat neurodegenerative diseases like Alzheimer's. Some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides and reduce Aβ-induced toxicity.[9] While specific pathways for fluorene derivatives are still under intense investigation, the neuroprotective effects of similar polyphenolic compounds often involve the modulation of signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, which is implicated in neuroinflammation and neuronal apoptosis.[10][11]

Antimicrobial Activity

Fluorene derivatives have shown promise as antimicrobial agents, particularly against fungal pathogens like Candida albicans.[2] For instance, 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) and fluorene-9-acetic acid (FAA) have demonstrated significant antibiofilm activity.[2] The mechanism of action is thought to involve the disruption of cell aggregation and hyphal formation, which are crucial for biofilm integrity.[2]

| Compound | Organism | MIC (µg/mL) | Biofilm Inhibition (at 10 µg/mL) | Reference |

| BHPF | Candida albicans | 5 | 97% | [2] |

| FAA | Candida albicans | >20 | 89% | [2] |

Clinical Significance: The Case of Lumefantrine

The most prominent example of a fluorene-based drug in clinical use is Lumefantrine (benflumetol), a key component of the fixed-dose artemisinin-based combination therapy (ACT) Coartem®, used for the treatment of malaria.[12] Lumefantrine is a racemic fluorene derivative that is highly effective against multidrug-resistant Plasmodium falciparum.[12]

Pharmacokinetics of Lumefantrine

The pharmacokinetics of lumefantrine are characterized by slow and variable oral absorption, which is significantly enhanced by co-administration with fatty food.[12] It has a long elimination half-life, which is crucial for clearing residual parasites.

| Pharmacokinetic Parameter | Value | Condition | Reference |

| Absorption Half-life (t₁/₂ₐ) | ~4.5 hours | Healthy Volunteers | [13] |

| Time to Peak Concentration (Tₘₐₓ) | ~8.5 hours | Healthy Volunteers | [13] |

| Peak Plasma Concentration (Cₘₐₓ) | ~4.6 mg/L | Healthy Volunteers | [13] |

| Elimination Half-life (t₁/₂β) | 3 - 6 days | Malaria Patients | [12] |

| Volume of Distribution (Vd) | ~276.5 L | Healthy Volunteers | [13] |

| Bioavailability | Increased ~16-fold with food | Healthy Volunteers | [1] |

Experimental Protocols

General Synthesis of 9,9-Dioctylfluorene

Materials: Fluorene, tetrahydrofuran (THF), n-butyllithium (2.5 M in hexane), 1-bromooctane.

Procedure:

-

Dissolve fluorene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

-

Add n-butyllithium (2.1 equivalents) dropwise to the solution. Stir at -78 °C for 45 minutes.

-

Add 1-bromooctane (2.3 equivalents) in THF dropwise to the reaction mixture.

-

Allow the solution to warm to room temperature and stir for 3 hours.

-

Quench the reaction by pouring the mixture into water and extract with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the IC₅₀ value of a compound against a cancer cell line.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the fluorene derivative and incubate for an additional 24-72 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[3]

-

IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.[3]

Conclusion

The fluorene scaffold represents a highly versatile and valuable core in medicinal chemistry. Its rigid structure allows for precise positioning of functional groups to optimize interactions with biological targets, while its synthetic tractability enables the creation of diverse chemical libraries. With a broad range of demonstrated biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, and with a prominent example in the approved antimalarial drug Lumefantrine, the fluorene scaffold will undoubtedly continue to be a fruitful area of research for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and Pharmacodynamics of Lumefantrine (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 20.210.105.67 [20.210.105.67]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]

- 13. pafmj.org [pafmj.org]

A Technical Guide to Methyl 9-hydroxyfluorene-9-carboxylate for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Physicochemical Properties of a Key Fluorene Derivative

Methyl 9-hydroxyfluorene-9-carboxylate, also known as Flurenol-methyl ester, is a fluorene derivative with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its commercial availability, suppliers, key physicochemical data, and detailed experimental protocols for its synthesis.

Commercial Availability and Suppliers

Methyl 9-hydroxyfluorene-9-carboxylate (CAS No. 1216-44-0) is available from several chemical suppliers. For researchers, it is crucial to source high-purity compounds for reliable and reproducible experimental results. The following table summarizes the offerings from various suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Sigma-Aldrich | Flurenol-methyl ester PESTANAL®, analytical standard | 1216-44-0 | C₁₅H₁₂O₃ | 240.25 | Available as a neat analytical standard.[1] |

| CymitQuimica | Methyl 9-hydroxyfluorene-9-carboxylate | 1216-44-0 | C₁₅H₁₂O₃ | 240.254 | Offered in various quantities.[2] |

| Alfa Chemistry | Methyl 9-hydroxyfluorene-9-carboxylate | 1216-44-0 | C₁₅H₁₂O₃ | 240.258 | - |

| AccuStandard | Flurenol methyl ester | 1216-44-0 | C₁₅H₁₂O₃ | 240.25 | Available as a certified reference material.[3] |

| ChemBK | FLURENOL-METHYL ESTER | 1216-44-0 | C₁₅H₁₂O₃ | 240.25 | Provides predicted physicochemical properties.[4] |

Physicochemical Data

A summary of the key physicochemical properties of Methyl 9-hydroxyfluorene-9-carboxylate is presented below. This data is essential for designing experimental conditions, including solvent selection and temperature for reactions and assays.

| Property | Value | Source |

| CAS Number | 1216-44-0 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Melting Point | 158-163 °C | [4] |

| Boiling Point (Predicted) | 336.2 ± 9.0 °C | [4] |

| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [4] |

| Flash Point | > 100 °C | [3] |

| Appearance | Solid or crystalline substance | [2] |

| Solubility | Moderately soluble in organic solvents. | [2] |

Synthesis of Methyl 9-hydroxyfluorene-9-carboxylate

The synthesis of Methyl 9-hydroxyfluorene-9-carboxylate is typically achieved through the esterification of 9-hydroxy-9-fluorenecarboxylic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Esterification of 9-hydroxy-9-fluorenecarboxylic acid

This protocol is adapted from a method described for the synthesis of 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester.[5]

Materials:

-

9-Hydroxy-9H-fluorene-9-carboxylic acid

-

Methanol (MeOH), saturated with hydrogen chloride (HCl)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Cooling bath

Procedure:

-

To a round-bottom flask, add 9-Hydroxy-9H-fluorene-9-carboxylic acid.

-

Add methanol saturated with hydrogen chloride to the flask.

-

Stir the mixture at reflux for 4 hours.

-

After the reaction is complete, cool the mixture.

-

Collect the crystalline material that forms upon cooling by filtration.

-

Wash the collected crystals with a cold 1:1 mixture of ethyl acetate and hexane.

-

Dry the purified product.

Logical Workflow for Synthesis:

Potential Biological Activity

While research on the specific biological activities of Methyl 9-hydroxyfluorene-9-carboxylate is limited, studies on related derivatives of 9-hydroxyfluorene-9-carboxylic acid suggest potential applications in drug discovery. For instance, a study on 2-(Diethylamino)Ethyl 9-Hydroxy-9H-Fluorene-9-Carboxylate Hydrochloride, an ester derivative, has shown antidepressant and antianxiety effects. This compound was found to exhibit pronounced central muscarinic anticholinergic activity without peripheral effects. This suggests that the fluorene-9-carboxylate scaffold may be a promising starting point for the development of novel therapeutics targeting the central nervous system.

Further research is needed to elucidate the specific biological targets and mechanisms of action of Methyl 9-hydroxyfluorene-9-carboxylate.

Hypothesized Signaling Pathway based on Derivative Activity:

The following diagram illustrates a hypothesized signaling pathway based on the central muscarinic anticholinergic activity observed in a derivative. This is a speculative pathway and requires experimental validation for Methyl 9-hydroxyfluorene-9-carboxylate.

Conclusion

Methyl 9-hydroxyfluorene-9-carboxylate is a readily available chemical intermediate with potential for further exploration in drug discovery and materials science. This guide provides foundational information for researchers and drug development professionals to source, synthesize, and begin investigating this compound. The provided protocols and data are intended to serve as a starting point for further, more detailed experimental design. As with any chemical, researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling.

References

Methyl 9-hydroxyfluorene-9-carboxylate: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety and handling precautions for Methyl 9-hydroxyfluorene-9-carboxylate. The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring a secure research environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for Methyl 9-hydroxyfluorene-9-carboxylate.

| Property | Value | Reference |

| Molecular Formula | C15H12O3 | [1][2] |

| Molar Mass | 240.25 g/mol | [1] |

| Appearance | Beige powder | [3] |

| Melting Point | 158-163°C | [1] |

| Boiling Point (Predicted) | 336.2 ± 9.0 °C | [1] |

| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [1] |

| Flash Point | 100°C | [1] |

| Vapor Pressure | 4.46E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.651 | [1] |

Hazard Identification and Toxicology

While comprehensive toxicological data for Methyl 9-hydroxyfluorene-9-carboxylate is not fully available, the existing information suggests that caution should be exercised. It may be harmful if swallowed, inhaled, or absorbed through the skin.[3] The compound may also cause irritation to the eyes, skin, and respiratory tract.[3] It is also highlighted as being dangerous for the environment.[3]

Potential Health Effects:

-

Eye Contact: May cause eye irritation.[3]

-

Skin Contact: May cause skin irritation and could potentially be absorbed in harmful amounts.[3]

-

Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[3]

-

Inhalation: May cause respiratory tract irritation and may be harmful if inhaled.[3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with Methyl 9-hydroxyfluorene-9-carboxylate. The following guidelines are based on standard laboratory safety practices.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile or other resistant gloves are recommended.

-

Body Protection: Wear a lab coat or other appropriate protective clothing to minimize skin contact.[3]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]

Handling Procedures

-

Wash hands thoroughly after handling the compound.[3]

-

Use the chemical in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Minimize dust generation and accumulation.[3]

-

Avoid contact with eyes, skin, and clothing.[3]

-

Avoid ingestion and inhalation.[3]

Storage

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed when not in use.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3] |

| Ingestion | If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[3] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |

Spill and Leak Procedures

A clear and practiced spill response plan is essential to mitigate risks. The following workflow outlines the steps to be taken in the event of a spill.

Caption: Workflow for handling a chemical spill.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[4] Do not allow the chemical to enter drains or waterways, as it is considered a water pollutant.[3][4] All waste should be collected in a suitable, labeled container for disposal by a licensed professional.

Conclusion

Methyl 9-hydroxyfluorene-9-carboxylate is a valuable compound in research and development. However, its potential hazards necessitate a thorough understanding and implementation of safety protocols. By following the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to always consult the most recent Safety Data Sheet (SDS) before handling any chemical and to conduct a thorough risk assessment for any new experimental procedure.

References

An In-depth Technical Guide to Methyl 9-hydroxyfluorene-9-carboxylate: Structure, Synthesis, and Isomeric Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 9-hydroxyfluorene-9-carboxylate, a fluorene derivative with applications as a plant growth regulator and potential as an intermediate in pharmaceutical synthesis.[1] This document details its chemical structure, a proven synthetic protocol, and an analysis of its isomeric forms, presenting key data for researchers in organic synthesis and drug development.

Core Compound Specifications

Methyl 9-hydroxyfluorene-9-carboxylate, also known as Flurenol-methyl ester, is a solid organic compound with the chemical formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol .[2][3] Its structure features a fluorene backbone with a hydroxyl group and a methyl carboxylate group attached to the C9 position.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [2][3] |

| Molecular Weight | 240.25 g/mol | [2][3] |

| CAS Number | 1216-44-0 | [2][3] |

| Melting Point | 158-163 °C | [2] |

| Boiling Point (Predicted) | 336.2 ± 9.0 °C | [2] |

| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [2] |

| Appearance | Crystalline solid |

Structural Formula and Isomerism

The core structure of Methyl 9-hydroxyfluorene-9-carboxylate is depicted below. A critical feature of this molecule is the presence of a chiral center at the C9 carbon, which is bonded to four different substituents: the hydroxyl group, the methyl carboxylate group, and the two aromatic rings of the fluorene system.

Caption: Structural formula of Methyl 9-hydroxyfluorene-9-carboxylate with the chiral center at C9 indicated by an asterisk.

Due to this chirality, Methyl 9-hydroxyfluorene-9-carboxylate exists as a pair of enantiomers: (R)-Methyl 9-hydroxyfluorene-9-carboxylate and (S)-Methyl 9-hydroxyfluorene-9-carboxylate. These isomers are non-superimposable mirror images of each other.

References

Methodological & Application

Synthesis of Methyl 9-hydroxyfluorene-9-carboxylate from 9-hydroxy-9H-fluorene-9-carboxylic acid.

Application Note: This document provides a comprehensive protocol for the synthesis of Methyl 9-hydroxyfluorene-9-carboxylate, a valuable intermediate in the development of pharmaceuticals and organic electronics. The described method is an acid-catalyzed esterification of 9-hydroxy-9H-fluorene-9-carboxylic acid using methanol. This process, a variation of the Fischer esterification, offers a straightforward and effective route to the desired methyl ester.[1][2][3] The protocol is intended for researchers and scientists in organic synthesis and drug development.

Introduction